2-(2,4,6-Trimethylphenoxy)acetic acid

Description

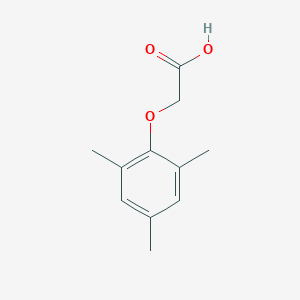

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trimethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-8(2)11(9(3)5-7)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYZUFZJRKBXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357451 | |

| Record name | (2,4,6-Trimethyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13333-81-8 | |

| Record name | 2-(2,4,6-Trimethylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13333-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4,6-Trimethyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4,6-trimethylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS number and IUPAC name for 2-(2,4,6-trimethylphenoxy)acetic acid.

Authored for Researchers, Scientists, and Drug Development Professionals

Compound Identification

This technical guide provides a comprehensive overview of 2-(2,4,6-trimethylphenoxy)acetic acid, a molecule of interest in agricultural and potentially other fields of chemical research.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13333-81-8 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

Physicochemical and Spectroscopic Data

A thorough characterization of a compound is fundamental for its application in research and development. Below is a summary of available data for this compound. Note: Experimental data for this specific molecule is not widely available in public databases. The following tables include both reported data and predicted values based on its chemical structure for a comprehensive overview.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| pKa (Predicted) | ~3.5 - 4.5 | Chemically similar to other phenoxyacetic acids |

| LogP (Predicted) | ~2.5 - 3.0 | Based on chemical structure |

Table 2.2: Predicted Spectroscopic Data

Table 2.2.1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | ~6.8 | s | 2H |

| O-CH₂ | ~4.4 | s | 2H |

| para-CH₃ | ~2.2 | s | 3H |

| ortho-CH₃ | ~2.3 | s | 6H |

| COOH | ~10-12 | br s | 1H |

Table 2.2.2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| COOH | ~175 |

| Aromatic C-O | ~152 |

| Aromatic C-CH₃ (ortho) | ~132 |

| Aromatic C-CH₃ (para) | ~130 |

| Aromatic CH | ~129 |

| O-CH₂ | ~68 |

| ortho-CH₃ | ~16 |

| para-CH₃ | ~20 |

Table 2.2.3: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular Ion) |

| 149 | [M - COOH]⁺ |

| 135 | [M - OCH₂COOH]⁺ |

| 121 | [C₉H₁₃]⁺ |

Table 2.2.4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 | O-H stretch (carboxylic acid, broad) |

| 3000-2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1220 | C-O stretch (ether) |

Experimental Protocols

A standard and reproducible synthesis is crucial for obtaining high-purity material for research. The following outlines a general, yet detailed, experimental protocol for the synthesis of this compound via the Williamson ether synthesis.

Synthesis of this compound

This procedure involves the reaction of 2,4,6-trimethylphenol with a haloacetic acid ester, followed by hydrolysis of the resulting ester to the desired carboxylic acid.

Materials:

-

2,4,6-Trimethylphenol (Mesitylol)

-

Ethyl bromoacetate (or chloroacetate)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Ethanol (or Acetone)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound.

Procedure:

-

Deprotonation of 2,4,6-Trimethylphenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trimethylphenol in ethanol. Add an equimolar amount of sodium hydroxide pellets or a slight excess of potassium carbonate. Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

-

Williamson Ether Synthesis: To the solution of the phenoxide, add ethyl bromoacetate dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Ester Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2,4,6-trimethylphenoxy)acetate.

-

Hydrolysis to the Carboxylic Acid: To the crude ester, add a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

-

Acidification and Product Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure this compound.

Mechanism of Action: As a Herbicide

This compound belongs to the phenoxyacetic acid class of herbicides. The primary mechanism of action for this class of compounds is to mimic the natural plant growth hormone, auxin (indole-3-acetic acid).

Signaling Pathway Diagram:

Caption: Simplified signaling pathway of phenoxyacetic acid herbicides.

This overstimulation of auxin signaling pathways leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plant species. The selectivity of these herbicides is often dependent on differences in metabolism and transport between monocot and dicot plants.

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties of novel phenoxyacetic acid derivatives. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the quantitative data, experimental methodologies, and underlying signaling pathways associated with these promising compounds.

Introduction to Phenoxyacetic Acid Derivatives

Phenoxyacetic acid, a molecule composed of a phenyl ring linked to an acetic acid moiety through an ether bond, serves as a foundational structure for a diverse range of synthetic compounds.[1] The versatility of this scaffold allows for a variety of substitutions on the aromatic ring and modifications of the carboxylic acid group, leading to derivatives with distinct and potent biological effects. This adaptability has made phenoxyacetic acid derivatives a focal point in the quest for new therapeutic agents.

Antimicrobial Activity

Several novel phenoxyacetic acid derivatives have exhibited significant activity against a range of bacterial and fungal pathogens. The primary method for evaluating this activity is the disc diffusion assay, which provides a qualitative and semi-quantitative measure of antimicrobial efficacy.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Test Organism | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |

| 2-(2-((phenylimino) methyl) phenoxy) acetic acid derivative | E. coli | - | Ampicillin | - |

| 2-(2-((phenylimino) methyl) phenoxy) acetic acid derivative | S. aureus | - | Ampicillin | - |

| (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid | E. coli | 22 | Ampicillin | 25 |

| 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid | S. aureus | Good activity | - | - |

Note: Specific zone of inhibition values were not available in all cited literature.

Experimental Protocol: Disc Diffusion Assay

The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial cultures (e.g., E. coli, S. aureus)

-

Sterile cotton swabs

-

Whatman filter paper discs (6 mm diameter)

-

Test compounds (phenoxyacetic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic discs (e.g., Ampicillin)

-

Incubator

Procedure:

-

Preparation of Inoculum: A few colonies of the test bacterium are transferred to a sterile saline solution. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing the swab against the inner wall of the tube. The entire surface of the MHA plate is then evenly swabbed in three directions to ensure a confluent lawn of bacterial growth. The plate is allowed to dry for a few minutes.

-

Application of Discs: Sterile filter paper discs are impregnated with a known concentration of the test compound. The discs are then placed on the surface of the inoculated MHA plate using sterile forceps. A standard antibiotic disc is also placed as a positive control. The discs should be pressed gently to ensure complete contact with the agar.

-

Incubation: The plates are incubated in an inverted position at 37°C for 18-24 hours.

-

Measurement and Interpretation: After incubation, the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Experimental Workflow: Antimicrobial Screening

Anti-inflammatory Activity

Phenoxyacetic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibitory action reduces the production of prostaglandins, which are key mediators of inflammation.

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyrazoline-phenoxyacetic acid derivative 6a | COX-2 Inhibition | 0.03 | Celecoxib | - |

| Pyrazoline-phenoxyacetic acid derivative 6c | COX-2 Inhibition | 0.03 | Celecoxib | - |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% in sterile saline)

-

Test compounds (phenoxyacetic acid derivatives)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds and the reference drug are administered to the rats, typically intraperitoneally or orally, 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.

-

Induction of Edema: A 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer or paw thickness is measured with calipers at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: COX-2 Inhibition

References

Spectroscopic data interpretation (NMR, IR, Mass Spec) for 2-(2,4,6-trimethylphenoxy)acetic acid.

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(2,4,6-trimethylphenoxy)acetic acid, a molecule of interest in various research and development sectors. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the expected spectral features, detailed experimental protocols for data acquisition, and a systematic workflow for data interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. The mass spectrometry data outlines the expected fragmentation pattern under electron ionization.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| 6.88 | Singlet | 2H | Aromatic H |

| 4.41 | Singlet | 2H | -O-CH₂- |

| 2.29 | Singlet | 6H | ortho -CH₃ |

| 2.25 | Singlet | 3H | para -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 174.5 | C=O (acid) |

| 152.1 | C-O (aromatic) |

| 134.8 | C-CH₃ (para) |

| 130.6 | C-CH₃ (ortho) |

| 129.5 | C-H (aromatic) |

| 70.0 | -O-CH₂- |

| 20.6 | para -CH₃ |

| 16.2 | ortho -CH₃ |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2920-2980 | Medium | C-H stretch (aliphatic) |

| 1700-1725 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1200-1250 | Strong | C-O stretch (ether) |

| 1150-1200 | Strong | C-O stretch (acid) |

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

| m/z | Proposed Fragment |

| 208 | [M]⁺ (Molecular Ion) |

| 149 | [M - COOH - CH₂]⁺ |

| 135 | [M - OCH₂COOH]⁺ |

| 121 | [C₉H₁₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound is required.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty, clean ATR crystal.

-

-

Data Acquisition:

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

-

Sample Introduction: The sample can be introduced directly into the ion source via a solids probe or, if coupled with gas chromatography (GC-MS), injected into the GC column where it is volatilized and separated before entering the mass spectrometer.[1]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and inducing fragmentation.[2][3]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships in spectroscopic data interpretation.

Interpretation of Spectroscopic Data

A detailed interpretation of the predicted spectroscopic data provides a comprehensive structural analysis of this compound.

¹H NMR Spectrum

The predicted ¹H NMR spectrum provides key information about the proton environment in the molecule.

-

~11.0 ppm (singlet, broad, 1H): This downfield signal is characteristic of the acidic proton of the carboxylic acid group (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.

-

6.88 ppm (singlet, 2H): This signal corresponds to the two equivalent aromatic protons on the trimethylphenyl ring. The singlet nature arises from the symmetrical substitution pattern of the ring, where these protons have no adjacent proton neighbors to couple with.

-

4.41 ppm (singlet, 2H): This singlet is assigned to the two protons of the methylene group (-O-CH₂-). The deshielding effect of the adjacent oxygen atom shifts this signal downfield. It appears as a singlet as there are no neighboring protons.

-

2.29 ppm (singlet, 6H): This signal represents the six equivalent protons of the two ortho methyl groups on the aromatic ring.

-

2.25 ppm (singlet, 3H): This signal is assigned to the three protons of the para methyl group on the aromatic ring.

¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

-

174.5 ppm: This downfield signal is characteristic of the carbonyl carbon of the carboxylic acid.

-

152.1 ppm: This signal is assigned to the aromatic carbon directly attached to the ether oxygen.

-

134.8 ppm and 130.6 ppm: These signals correspond to the aromatic carbons bearing the para and ortho methyl groups, respectively.

-

129.5 ppm: This signal represents the two equivalent aromatic carbons attached to hydrogen.

-

70.0 ppm: This upfield signal is characteristic of the methylene carbon (-O-CH₂-).

-

20.6 ppm and 16.2 ppm: These signals in the aliphatic region correspond to the carbons of the para and ortho methyl groups, respectively.

IR Spectrum

The predicted IR spectrum confirms the presence of key functional groups.

-

2500-3300 cm⁻¹ (Broad): This very broad absorption is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to strong intermolecular hydrogen bonding.

-

2920-2980 cm⁻¹ (Medium): These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups.

-

1700-1725 cm⁻¹ (Strong): A strong, sharp absorption in this region is indicative of the C=O stretching vibration of the carboxylic acid carbonyl group.

-

1600, 1480 cm⁻¹ (Medium): These peaks arise from the C=C stretching vibrations within the aromatic ring.

-

1200-1250 cm⁻¹ (Strong) and 1150-1200 cm⁻¹ (Strong): These strong absorptions are attributed to the C-O stretching vibrations of the ether linkage and the carboxylic acid, respectively.

Mass Spectrum

The predicted mass spectrum under electron ionization provides the molecular weight and characteristic fragmentation pattern.

-

m/z 208: This peak corresponds to the molecular ion ([M]⁺), confirming the molecular weight of this compound (C₁₁H₁₄O₃).

-

m/z 149: This fragment likely arises from the loss of the carboxymethylene group (-CH₂COOH), resulting in the stable 2,4,6-trimethylphenoxide radical cation.

-

m/z 135: This prominent peak is likely due to the cleavage of the ether bond, resulting in the 2,4,6-trimethylphenyl cation.

-

m/z 121: This fragment could be formed by the loss of a methyl group from the m/z 135 fragment.

-

m/z 91: The presence of a peak at m/z 91 suggests the formation of the tropylium ion, a common rearrangement fragment in molecules containing a benzyl-like moiety.

The combined interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a consistent and comprehensive structural confirmation of this compound. This technical guide serves as a valuable resource for the analysis and characterization of this compound, outlining the expected spectral features and providing standardized protocols for data acquisition. The visualized workflows further aid in understanding the logical progression from sample preparation to final data interpretation.

References

Navigating the Uncharted Territory of 2-(2,4,6-trimethylphenoxy)acetic acid: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4,6-trimethylphenoxy)acetic acid is an organic compound with potential applications in various fields, including as a herbicide.[1][2] Its structural similarity to other phenoxyacetic acids suggests that it may possess biological activity that warrants careful handling by researchers. This guide provides a summary of the presumed physical and chemical properties, potential hazards, and recommended safety, handling, and disposal procedures.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available and extrapolated data.

| Property | Value | Source |

| CAS Number | 13333-81-8 | [3][4] |

| Molecular Formula | C₁₁H₁₄O₃ | [3][4] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | White Solid (presumed) | [5] |

| Melting Point | 155 - 157 °C (for (2-Methylphenoxy)acetic acid) | [5] |

| Boiling Point | No data available | |

| Solubility | Insoluble in water (presumed); Soluble in organic solvents |

Hazard Identification and Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not available. However, based on the classification of the isomeric compound (2,3,5-Trimethylphenoxy)acetic acid, the following hazards should be anticipated.[6]

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation (presumed) |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation (presumed) |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation (presumed) |

Hazard Statements:

-

H301: Toxic if swallowed.[6]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[7]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are based on general best practices for handling potentially hazardous solid organic compounds.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Ensure eyewash stations and safety showers are readily accessible.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection:

-

Wear a lab coat or chemical-resistant apron.

-

Use impervious gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

-

-

Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

General Hygiene Practices:

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

-

Remove contaminated clothing and wash it before reuse.[10]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the safety data sheet or label. |

Spill and Leak Procedures

Small Spills:

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a designated, labeled, and sealed container for hazardous waste disposal.[5]

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

Large Spills:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill to prevent it from entering drains or waterways.

-

Follow the cleanup procedure for small spills.

-

Ensure the area is well-ventilated during and after cleanup.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.[5]

-

Keep the container locked up and out of reach of unauthorized personnel.

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Chemical waste should be handled by a licensed professional waste disposal service.[9]

-

Do not dispose of down the drain or into the environment.

Visualized Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Caption: Workflow for the safe handling and disposal of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. parchem.com [parchem.com]

- 5. fishersci.com [fishersci.com]

- 6. (2,3,5-Trimethylphenoxy)acetic acid | C11H14O3 | CID 220046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. aksci.com [aksci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chondrex.com [chondrex.com]

Methodological & Application

Synthesis of 2-(2,4,6-trimethylphenoxy)acetic Acid: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step laboratory protocol for the synthesis of 2-(2,4,6-trimethylphenoxy)acetic acid. The described methodology is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers. This protocol is intended for use by qualified personnel in a laboratory setting.

Introduction

This compound and its derivatives are of interest in various fields of chemical and pharmaceutical research. The synthesis detailed herein involves the reaction of 2,4,6-trimethylphenol with chloroacetic acid in the presence of a strong base. This nucleophilic substitution reaction provides a reliable route to the target compound.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis mechanism. In the first step, the phenolic proton of 2,4,6-trimethylphenol is abstracted by sodium hydroxide to form the corresponding sodium phenoxide. This is followed by a nucleophilic attack of the phenoxide on the electrophilic carbon of chloroacetic acid, displacing the chloride and forming the ether linkage. Subsequent acidification yields the desired carboxylic acid.

Materials and Equipment

Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2,4,6-Trimethylphenol | 136.19 | 527-60-6 | Corrosive, causes severe skin burns and eye damage.[1] |

| Chloroacetic Acid | 94.50 | 79-11-8 | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[2][3] |

| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | Causes severe skin burns and eye damage.[4] |

| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | 6 M aqueous solution. Corrosive. |

| Water (H₂O) | 18.02 | 7732-18-5 | Deionized or distilled. |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers (various sizes)

-

Graduated cylinders

-

Erlenmeyer flask

-

Büchner funnel and filter flask

-

pH paper or pH meter

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis of similar phenoxyacetic acids.[5][6]

Preparation of Sodium 2,4,6-trimethylphenoxide

-

Place a magnetic stir bar into a 100 mL round-bottom flask.

-

Add 6.81 g (0.05 mol) of 2,4,6-trimethylphenol to the flask.

-

In a separate beaker, carefully prepare a solution of 4.00 g (0.10 mol) of sodium hydroxide in 25 mL of water. Caution: The dissolution of NaOH is highly exothermic.

-

Slowly add the sodium hydroxide solution to the round-bottom flask containing the 2,4,6-trimethylphenol while stirring.

-

Stir the mixture at room temperature for 15-20 minutes to ensure the complete formation of the sodium phenoxide.

Reaction with Chloroacetic Acid

-

In a separate beaker, dissolve 5.20 g (0.055 mol) of chloroacetic acid in 15 mL of water.

-

Carefully add the chloroacetic acid solution to the stirred solution of sodium 2,4,6-trimethylphenoxide in the round-bottom flask.

-

Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle or water bath.

-

Maintain the reflux with continuous stirring for 1 to 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) if desired.

Work-up and Isolation

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a 250 mL beaker.

-

Slowly and carefully acidify the solution by adding 6 M hydrochloric acid dropwise while stirring. Monitor the pH with pH paper or a pH meter. Continue adding acid until the pH is approximately 1-2. A precipitate of this compound will form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold water to remove any inorganic salts.

Purification

-

The crude product can be purified by recrystallization. While the optimal solvent should be determined experimentally, a common solvent for similar compounds is hot water or an ethanol/water mixture.[1]

-

Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Characterization

-

Determine the melting point of the dried product.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Safety Precautions

-

2,4,6-Trimethylphenol: Corrosive and causes severe skin burns and eye damage. May cause an allergic skin reaction.[1]

-

Chloroacetic Acid: Toxic and corrosive. It is fatal if inhaled and toxic in contact with skin or if swallowed. Causes severe skin burns and eye damage.[2][3]

-

Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage.[4]

-

Hydrochloric Acid: Corrosive. Avoid inhalation of vapors.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle all chemicals with care and dispose of waste according to institutional guidelines.

Data Presentation

| Parameter | Value |

| Reactants | |

| 2,4,6-Trimethylphenol (mass) | 6.81 g |

| 2,4,6-Trimethylphenol (moles) | 0.05 mol |

| Chloroacetic Acid (mass) | 5.20 g |

| Chloroacetic Acid (moles) | 0.055 mol |

| Sodium Hydroxide (mass) | 4.00 g |

| Sodium Hydroxide (moles) | 0.10 mol |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molar Mass | 194.23 g/mol |

| Theoretical Yield | 9.71 g |

| Appearance | White to off-white solid |

| Melting Point | Data for the closely related 2,4,6-trimethylphenylacetic acid is 166-168 °C. The melting point for the target compound should be determined experimentally. |

| Purity (by analysis) | ≥95% (typical) |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]

- 6. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2,4,6-trimethylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2,4,6-trimethylphenoxy)acetic acid. The described reverse-phase HPLC method is suitable for the determination of the compound in various sample matrices, providing excellent peak shape and resolution. This document provides comprehensive experimental protocols, from mobile phase and sample preparation to the chromatographic conditions, to ensure straightforward implementation in a laboratory setting.

Introduction

This compound is an organic compound with potential applications in herbicide development and as an intermediate in pharmaceutical synthesis.[1][2] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in a mixture.[3]

This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. As an acidic compound, control of the mobile phase pH is critical to ensure good peak symmetry and retention.[4][5] This method utilizes a C18 stationary phase with a gradient elution of an acidified water and acetonitrile mobile phase, which is a common approach for separating acidic analytes.[6][7]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (Purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (85%, analytical grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters (hydrophilic)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

-

Binary or Quaternary Gradient Pump

-

Autosampler

-

Column Thermostat

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |

| Gradient | 50% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 270 nm |

| Run Time | 15 minutes |

Preparation of Solutions

2.4.1. Mobile Phase Preparation

-

Mobile Phase A (Water with 0.1% Phosphoric Acid): To 1000 mL of HPLC-grade water, carefully add 1.0 mL of 85% phosphoric acid. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

-

Mobile Phase B (Acetonitrile with 0.1% Phosphoric Acid): To 1000 mL of HPLC-grade acetonitrile, carefully add 1.0 mL of 85% phosphoric acid. Mix thoroughly and degas for 15 minutes.

2.4.2. Standard Stock Solution Preparation (1 mg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve the compound completely.

-

Allow the solution to return to room temperature and then dilute to the mark with methanol. Mix well.

2.4.3. Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (premixed at the initial gradient conditions, e.g., 50:50 Mobile Phase A:B). A typical concentration range for a calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix.[8][9] A general procedure for a simple matrix is provided below:

-

Accurately weigh a known amount of the sample into a suitable container.

-

Add a measured volume of a suitable extraction solvent (e.g., methanol or a mixture of acetonitrile and water) to the sample.

-

Vortex or sonicate the sample for 15-20 minutes to ensure complete extraction of the analyte.

-

Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble material.

-

Carefully transfer the supernatant to a clean vial.

-

If necessary, dilute the extract with the mobile phase to bring the analyte concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[8]

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for HPLC analysis.

Results and Discussion

The developed HPLC method provides excellent separation and quantification for this compound. The acidification of the mobile phase with phosphoric acid is crucial for obtaining a sharp and symmetrical peak, by suppressing the ionization of the carboxylic acid group.[4] The use of a C18 column provides good retention based on the hydrophobic nature of the molecule.

Below is a summary of the expected performance characteristics of this method.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | > 5000 |

| Retention Time (RT) | RSD ≤ 2.0% | ~ 8.5 min |

| Peak Area | RSD ≤ 2.0% | < 1.5% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98 - 102% |

Conclusion

The HPLC method described in this application note is demonstrated to be suitable for the reliable and accurate quantification of this compound. The method is straightforward, robust, and utilizes common HPLC instrumentation and reagents. The provided protocols for solution preparation and chromatographic analysis can be easily adopted by researchers and analytical scientists for routine analysis and in drug development processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chromtech.com [chromtech.com]

- 4. biotage.com [biotage.com]

- 5. agilent.com [agilent.com]

- 6. (2,4,6-Trimethylphenyl)acetic acid | SIELC Technologies [sielc.com]

- 7. ionsource.com [ionsource.com]

- 8. organomation.com [organomation.com]

- 9. drawellanalytical.com [drawellanalytical.com]

Determining the Effective Concentration of 2-(2,4,6-trimethylphenoxy)acetic Acid for In Vitro Plant Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is limited specific published data on the use of 2-(2,4,6-trimethylphenoxy)acetic acid in in vitro plant assays. The following application notes and protocols are based on the well-documented use of 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally related synthetic auxin.[1] Synthetic auxins can elicit varied responses depending on the plant species, explant type, and culture conditions. Therefore, the provided concentration ranges and protocols should be considered as a starting point for optimization experiments to determine the effective concentration of this compound for your specific application.

Introduction

This compound is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] Synthetic auxins are widely used in plant tissue culture to induce cell division and differentiation. At appropriate concentrations, they are instrumental in the induction of callus (an undifferentiated mass of cells) and the initiation of somatic embryogenesis from various plant explants.[1][2] Understanding the optimal concentration is critical, as auxin effects are dose-dependent; concentrations that promote callus formation can be inhibitory or herbicidal at higher levels.[3]

This document provides a comprehensive guide to determining the effective concentration of this compound for in vitro plant assays, using 2,4-D as a reference. It includes detailed protocols for stock solution preparation and a general procedure for callus induction, along with data tables summarizing typical concentration ranges for 2,4-D in various applications.

Data Presentation: Quantitative Summary for Synthetic Auxin (2,4-D) in Plant Tissue Culture

The following tables summarize the effective concentration ranges of 2,4-D, which can be used as a starting point for optimizing the concentration of this compound.

Table 1: General Concentration Ranges of 2,4-D for Various In Vitro Plant Responses

| Application | Typical Concentration Range (mg/L) | Plant Species Example | Reference |

| Callus Induction | 0.1 - 5.0 | Nicotiana tabacum (Tobacco) | [3] |

| 0.5 - 10.0 | General Range | [4] | |

| 1.0 - 4.0 | Saccharum officinarum (Sugarcane) | [5] | |

| 2.0 | Citrus hystrix (Kaffir Lime) | [6] | |

| Somatic Embryogenesis | 0.25 - 8.0 | Crocus sativus (Saffron) | [7] |

| 1.0 - 2.0 | Coffea liberica (Liberica Coffee) | [8] | |

| 1.0 | Eleutherococcus sessiliflorus | [9] | |

| Plant Regeneration | 0.5 - 4.0 | Triticum aestivum (Wheat) | [10] |

Table 2: Specific Examples of Optimal 2,4-D Concentrations for Callus Induction

| Plant Species | Explant Type | Optimal 2,4-D Concentration (mg/L) | Notes | Reference |

| Allium cepa | Root tips | 0.67 - 2.01 | Increased mitotic index | [11] |

| Moringa oleifera | Leaf | 1.5 (in combination with 2.0 mg/L BA) | Highest fresh weight of callus | [12] |

| Taxus brevifolia | Twig | 1.5 (in combination with 0.1 mg/L Kinetin) | Best for callus induction and growth | [13] |

| Colocasia esculenta | Corm | 2.0 | For callus initiation | [5] |

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound

Note: As with 2,4-D, this compound has low solubility in water. A weak base or alcohol is typically used for initial dissolution.[4][14]

Materials:

-

This compound powder

-

1N Sodium Hydroxide (NaOH) or 95% Ethanol

-

Sterile distilled or deionized water

-

100 mL sterile volumetric flask

-

Sterile magnetic stirrer and stir bar

-

Sterile syringe filter (0.22 µm)

-

Sterile storage bottles (amber or foil-wrapped)

Procedure:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the powder in a chemical fume hood.

-

Weighing: Accurately weigh 100 mg of this compound powder and transfer it to the 100 mL volumetric flask.

-

Dissolving:

-

Using NaOH: Add a few drops of 1N NaOH to the flask and gently swirl to dissolve the powder.

-

Using Ethanol: Add 2-5 mL of 95% ethanol to the flask and swirl until the powder is completely dissolved.[4]

-

-

Dilution: Once dissolved, slowly add sterile distilled water to the flask while stirring continuously to bring the final volume to 100 mL.[4]

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, amber-colored or foil-wrapped storage bottle.

-

Storage: Label the bottle with the compound name, concentration, preparation date, and your initials. Store the stock solution at 2-8°C for short-term use (several months) or at -20°C for long-term storage.[14][15]

Protocol 2: General Method for Callus Induction from Leaf Explants

This protocol describes a general procedure for testing the effective concentration of this compound for callus induction. A concentration gradient is recommended to identify the optimal level.

Materials:

-

Young, healthy leaves from the source plant

-

70% (v/v) ethanol

-

Commercial bleach solution (e.g., 5% sodium hypochlorite) with a few drops of Tween-20

-

Sterile distilled water

-

Murashige and Skoog (MS) basal medium with vitamins and 3% sucrose

-

This compound stock solution (from Protocol 1)

-

Cytokinin stock solution (e.g., Kinetin or BAP), if required

-

Agar or other gelling agent

-

Sterile petri dishes, scalpels, and forceps

-

Laminar flow hood

-

Growth chamber or incubator

Procedure:

-

Media Preparation:

-

Prepare MS basal medium according to the manufacturer's instructions.

-

Aliquot the medium into separate flasks for each test concentration of this compound (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

-

Add the corresponding volume of the stock solution to each flask.

-

Adjust the pH of the media to 5.7-5.8.

-

Add the gelling agent and autoclave at 121°C for 15-20 minutes.

-

Pour the sterile media into petri dishes in a laminar flow hood and allow to solidify.

-

-

Explant Preparation:

-

Wash the leaves under running tap water.

-

In a laminar flow hood, surface sterilize the leaves by immersing them in 70% ethanol for 30-60 seconds, followed by a 10-15 minute soak in the bleach solution.[16]

-

Rinse the leaves 3-5 times with sterile distilled water to remove any traces of the sterilizing agents.[16]

-

Place the sterile leaves on a sterile petri dish and cut them into small sections (explants) of approximately 1 cm².

-

-

Inoculation:

-

Using sterile forceps, place one leaf explant onto the surface of the prepared medium in each petri dish. Ensure good contact between the explant and the medium.

-

-

Incubation:

-

Seal the petri dishes with paraffin film.

-

Incubate the cultures in a growth chamber at 25 ± 2°C, typically in the dark for initial callus induction, or with a 16/8 hour light/dark cycle.[16]

-

-

Data Collection and Subculturing:

-

Observe the cultures weekly for signs of callus formation at the cut edges of the explants.

-

After 3-4 weeks, record the percentage of explants forming callus, the fresh weight of the callus, and its morphology (e.g., friable, compact, color).

-

Subculture the developing callus onto fresh medium of the same composition to promote further growth.

-

Visualizations

Signaling Pathway

Caption: Canonical auxin signaling pathway leading to callus formation.

Experimental Workflow

Caption: Experimental workflow for determining effective auxin concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant Callus: Mechanisms of Induction and Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Effects of different concentrations of 2,4-D and BAP on somatic embryogenesis induction in saffron (Crocus sativus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Suspension culture of somatic embryos for the production of high-value secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of 2,4-dichlorophenoxyacetic acid on callus induction and plant regeneration in anther culture of wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. biotechrep.ir [biotechrep.ir]

- 14. benchchem.com [benchchem.com]

- 15. phytotechlab.com [phytotechlab.com]

- 16. Plant Cell Laboratory Experiment-Callus Induction (Theory) : Bioreactor Modeling & Simulation lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

Protocol for screening the herbicidal efficacy of 2-(2,4,6-trimethylphenoxy)acetic acid on different weed species.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for screening the herbicidal efficacy of 2-(2,4,6-trimethylphenoxy)acetic acid against a variety of weed species. The described methodologies are intended to deliver robust and reproducible data for the assessment of this compound's potential as a selective or non-selective herbicide.

Introduction

This compound is a synthetic auxin herbicide.[1][2] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable in plants, leading to unregulated growth and ultimately, death of susceptible species.[1][3] This class of herbicides is particularly effective against broadleaf weeds.[1][2] The protocol outlined below provides a systematic approach to evaluate the herbicidal activity of this compound on a panel of common monocotyledonous and dicotyledonous weeds.

Materials and Methods

Plant Material and Growth Conditions

A selection of weed species should be chosen to represent both monocots (grasses) and dicots (broadleaf weeds). Suggested species for initial screening are presented in Table 1. Seeds should be sourced from a reputable supplier to ensure viability and genetic purity.

Table 1: Suggested Weed Species for Herbicidal Efficacy Screening

| Category | Species | Common Name |

| Monocots (Grasses) | Echinochloa crus-galli | Barnyardgrass |

| Setaria faberi | Giant Foxtail | |

| Lolium multiflorum | Italian Ryegrass | |

| Dicots (Broadleaf) | Amaranthus retroflexus | Redroot Pigweed |

| Chenopodium album | Common Lambsquarters | |

| Abutilon theophrasti | Velvetleaf |

Plants should be grown in a controlled environment, such as a greenhouse or growth chamber, to ensure uniform growth and minimize environmental variability.[4]

-

Pots: 10 cm diameter pots filled with a standard potting mix.

-

Seeding: Sow 5-10 seeds per pot and thin to 3 uniform seedlings per pot after emergence.

-

Growth Conditions:

-

Temperature: 25/20°C (day/night)

-

Photoperiod: 16 hours light / 8 hours dark

-

Light Intensity: ~400 µmol/m²/s

-

Watering: Water as needed to maintain soil moisture.

-

Herbicide Application

This compound should be dissolved in an appropriate solvent (e.g., acetone with a surfactant) and diluted with water to the final application concentrations. A preliminary dose-range finding study is recommended. Based on typical application rates for phenoxyacetic acid herbicides, a starting range of 100 to 2000 g ai/ha (grams of active ingredient per hectare) is suggested.

-

Plant Growth Stage: Treat plants at the 2-4 true leaf stage.[4]

-

Application: Apply the herbicide using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).[4]

-

Controls: Include an untreated control (sprayed with solvent and water only) and a positive control with a commercial standard herbicide (e.g., 2,4-D).

Data Collection and Analysis

Visual assessments of herbicidal efficacy should be conducted at 7, 14, and 21 days after treatment (DAT). A rating scale of 0 to 100% is used, where 0% indicates no visible injury and 100% indicates complete plant death.

At 21 DAT, the above-ground biomass of the treated plants should be harvested, dried in an oven at 70°C for 72 hours, and weighed. The fresh and dry weights should be recorded.

The data should be expressed as a percentage of the untreated control. Statistical analysis, such as Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's), should be performed to determine significant differences between treatments. The effective dose required to cause 50% inhibition of growth (ED50) can be calculated using regression analysis.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of the herbicidal effects across different weed species and concentrations.

Table 2: Visual Injury Assessment of Weed Species Treated with this compound at 14 DAT

| Treatment (g ai/ha) | E. crus-galli (% Injury) | S. faberi (% Injury) | L. multiflorum (% Injury) | A. retroflexus (% Injury) | C. album (% Injury) | A. theophrasti (% Injury) |

| Untreated Control | 0 | 0 | 0 | 0 | 0 | 0 |

| 100 | ||||||

| 250 | ||||||

| 500 | ||||||

| 1000 | ||||||

| 2000 | ||||||

| 2,4-D (Positive Control) |

Table 3: Dry Biomass Reduction of Weed Species Treated with this compound at 21 DAT

| Treatment (g ai/ha) | E. crus-galli (% of Control) | S. faberi (% of Control) | L. multiflorum (% of Control) | A. retroflexus (% of Control) | C. album (% of Control) | A. theophrasti (% of Control) |

| Untreated Control | 100 | 100 | 100 | 100 | 100 | 100 |

| 100 | ||||||

| 250 | ||||||

| 500 | ||||||

| 1000 | ||||||

| 2000 | ||||||

| 2,4-D (Positive Control) |

Visualizations

Experimental Workflow

Caption: Experimental workflow for screening herbicidal efficacy.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway for synthetic auxin herbicides.

References

- 1. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 2-(2,4,6-trimethylphenoxy)acetic Acid in Organic Synthesis: A Building Block for Novel Molecules

For Immediate Release

[City, State] – December 24, 2025 – 2-(2,4,6-trimethylphenoxy)acetic acid is a versatile carboxylic acid derivative that serves as a crucial starting material in the synthesis of a wide array of organic compounds. Its sterically hindered phenoxy group, coupled with the reactive carboxylic acid moiety, makes it an attractive building block for chemists in the fields of medicinal chemistry, agrochemistry, and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in common organic transformations, including esterification and amidation reactions.

Application Notes

This compound and its derivatives have been explored for various applications, primarily leveraging the biological activity imparted by the substituted phenoxyacetic acid scaffold.

1. Agrochemicals: This class of compounds has been investigated for its herbicidal properties. The specific substitution pattern on the phenyl ring can influence the selectivity and efficacy against different plant species.

2. Medicinal Chemistry: Phenoxyacetic acid derivatives are known to exhibit a range of biological activities. While specific studies on this compound derivatives are not extensively documented in publicly available literature, the broader class of phenoxyacetic acids has been explored for activities such as:

-

Anti-inflammatory Agents: By modifying the carboxylic acid group, researchers have synthesized compounds targeting enzymes like cyclooxygenase (COX).

-

Hypolipidemic Agents: Derivatives of phenoxyacetic acids have been investigated for their potential to lower lipid levels in the blood.

The trimethyl-substituted phenyl ring of this compound offers a unique lipophilic and sterically hindered profile that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound. These reactions are fundamental transformations that convert the carboxylic acid into esters and amides, which can then be used in further synthetic steps or as final products.

Protocol 1: Fischer Esterification for the Synthesis of Methyl 2-(2,4,6-trimethylphenoxy)acetate

This protocol describes the acid-catalyzed esterification of this compound with methanol to yield the corresponding methyl ester. The use of an excess of the alcohol and a strong acid catalyst drives the reaction towards the product.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq.) in a large excess of anhydrous methanol (e.g., 20-50 eq.), cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-(2,4,6-trimethylphenoxy)acetate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data (Illustrative):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |

| This compound | 1.0 | 194.23 | 10 | 1.94 |

| Methanol | 30 | 32.04 | 300 | 9.61 |

| Sulfuric Acid (conc.) | 0.1 | 98.08 | 1 | 0.098 |

| Product | 208.25 | |||

| Expected Yield (e.g., 85%) | 8.5 | 1.77 |

Protocol 2: Amide Coupling using Dicyclohexylcarbodiimide (DCC)

This protocol details the synthesis of an amide derivative of this compound by coupling it with an amine in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

This compound

-

Amine (e.g., benzylamine)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and a catalytic amount of DMAP in anhydrous DCM or THF in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add a solution of DCC (1.1 eq.) in anhydrous DCM or THF dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM or THF.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide product can be purified by recrystallization or column chromatography.

Quantitative Data (Illustrative):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) |

| This compound | 1.0 | 194.23 | 5 | 0.97 |

| Benzylamine | 1.1 | 107.15 | 5.5 | 0.59 |

| DCC | 1.1 | 206.33 | 5.5 | 1.13 |

| DMAP | 0.05 | 122.17 | 0.25 | 0.03 |

| Product | 283.38 | |||

| Expected Yield (e.g., 75%) | 3.75 | 1.06 |

Visualizations

Caption: Workflow for Fischer Esterification.

Caption: Workflow for DCC-mediated Amide Coupling.

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2-(2,4,6-trimethylphenoxy)acetic Acid on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the in vitro cytotoxicity of 2-(2,4,6-trimethylphenoxy)acetic acid, a synthetic phenoxyacetic acid derivative. Due to the limited availability of published data on this specific compound, this document presents analogous cytotoxicity data from structurally related phenoxyacetic acid derivatives to serve as a valuable reference for experimental design. Detailed protocols for standard cytotoxicity assays and an overview of potential signaling pathways involved in the cytotoxic effects of this class of compounds are also included.

Data Presentation: Cytotoxicity of Structurally Related Phenoxyacetic Acid Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various phenoxyacetic acid and phenoxyacetamide derivatives against a panel of human cancer cell lines. This data can be used to estimate the potential effective concentration range for this compound in initial screening experiments.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenoxyacetamide Derivative I | HepG2 (Liver Carcinoma) | 1.43 | [1] |

| Phenoxyacetamide Derivative II | HepG2 (Liver Carcinoma) | 6.52 | [1] |

| 5-Fluorouracil (Reference) | HepG2 (Liver Carcinoma) | 5.32 | [1] |

| Phenoxyacetamide Derivative I | MCF-7 (Breast Cancer) | >10 | [1] |

| Phenoxyacetamide Derivative II | MCF-7 (Breast Cancer) | >10 | [1] |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Colon Cancer Cells | 4.8 | [2] |

| 4-Chlorophenoxyacetic acid | Breast Cancer Cells | 0.194 (µg/mL) | [2] |

Experimental Protocols

Detailed methodologies for three common in vitro cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with distilled water and allow them to air dry.

-

SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (serum-free medium is recommended during the assay)

-

96-well microtiter plates

-

This compound

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Use serum-free medium for the treatment period if possible to reduce background LDH levels.

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

-